molecular formula C7H10N2O B8801594 2-cyano-N-(cyclopropylmethyl)acetamide

2-cyano-N-(cyclopropylmethyl)acetamide

Cat. No.: B8801594
M. Wt: 138.17 g/mol
InChI Key: IFRKLXQWQFINOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(cyclopropylmethyl)acetamide is a cyanoacetamide derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the acetamide backbone. Cyanoacetamides are versatile intermediates in organic synthesis, particularly in constructing heterocycles and bioactive molecules . The cyclopropylmethyl substituent may confer unique steric and electronic properties, influencing reactivity and biological activity compared to other N-substituted derivatives.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-cyano-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-3,5H2,(H,9,10)

InChI Key

IFRKLXQWQFINOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CC#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Cyclopropylmethylamine (1.0 equiv.), methyl cyanoacetate (1.1 equiv.).

  • Conditions : Neat (no solvent), room temperature (20–25°C), 4-hour stirring.

  • Workup : Precipitation occurs spontaneously; the product is filtered, washed with diethyl ether, and dried under nitrogen.

Yield : 87.7% (analogous pyridinylmethyl derivative).

Mechanistic Insights

The reaction follows second-order kinetics, with rate dependence on both amine and ester concentrations. The absence of solvent enhances molecular collisions, accelerating amide bond formation.

Carbodiimide-Mediated Coupling of Cyanoacetic Acid

For substrates sensitive to ester hydrolysis, carbodiimide-based coupling offers an alternative route. This method activates cyanoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT).

Protocol

  • Reagents : Cyanoacetic acid (1.2 equiv.), cyclopropylmethylamine (1.0 equiv.), EDCI (1.5 equiv.), HOBT (1.5 equiv.).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12-hour stirring.

  • Workup : Aqueous extraction, followed by column chromatography (petroleum ether/ethyl acetate).

Yield : 70–75% (estimated from analogous morphinan couplings).

Advantages and Limitations

  • Advantages : High purity, suitable for acid-sensitive amines.

  • Limitations : Requires moisture-free conditions and costly reagents.

Acid Chloride Aminolysis with Cyclopropylmethylamine

Cyanoacetyl chloride, though highly reactive, provides rapid amidation under basic conditions. This method is preferred for large-scale synthesis.

Synthesis of Cyanoacetyl Chloride

  • Reagents : Cyanoacetic acid (1.0 equiv.), thionyl chloride (2.0 equiv.).

  • Conditions : Reflux in anhydrous toluene, 2 hours.

  • Workup : Distillation under reduced pressure.

Amidation Procedure

  • Reagents : Cyanoacetyl chloride (1.1 equiv.), cyclopropylmethylamine (1.0 equiv.), triethylamine (2.0 equiv.).

  • Conditions : Acetonitrile, 5°C to room temperature, 6-hour stirring.

  • Workup : Solvent evaporation, trituration with ether.

Yield : 80–85% (based on analogous cyclohexylamide syntheses).

Comparative Analysis of Methods

Method Yield (%) Purity Cost Scalability
Ester condensation87.7HighLowExcellent
EDCI/HOBT coupling70–75Very HighHighModerate
Acid chloride route80–85ModerateMediumGood

Key Observations :

  • The ester condensation method is optimal for laboratory-scale synthesis due to simplicity and cost-effectiveness.

  • EDCI/HOBT coupling is reserved for sensitive substrates despite lower yields.

  • Acid chloride aminolysis balances scalability and yield but requires stringent safety measures.

Side Reactions and Byproduct Formation

Bis-Acylation in Acid Chloride Route

Excess cyanoacetyl chloride may lead to bis-acylated byproducts (e.g., N,N-dicyclopropylmethyl diacetamide). Mitigation involves controlled reagent addition and post-reaction treatment with methanolic ammonia.

Ester Hydrolysis in Polar Solvents

Prolonged exposure to moisture during EDCI/HOBT coupling hydrolyzes methyl cyanoacetate to cyanoacetic acid, reducing yields. Anhydrous conditions and molecular sieves are recommended.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for ester condensations, reducing reaction time to 1 hour with 90% yield (patent data).

Green Chemistry Approaches

Recent advances employ enzymatic catalysis (e.g., lipase CAL-B) in ionic liquids, achieving 82% yield at 40°C with minimal waste .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(cyclopropylmethyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and bidentate reagents. Reaction conditions often involve mild heating and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes. These heterocycles are of significant interest due to their biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(cyclopropylmethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and amide functional groups. These groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active heterocycles . The exact molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical data for selected analogs:

Compound Name Molecular Formula Molecular Weight $ ^1H $ NMR (δ, DMSO-$ d_6 $) MS (m/z) Reference
2-Cyano-N-(1-phenylethyl)acetamide C${11}$H${12}$N$_2$O 188.23 1.45 (d, –CH$3$), 3.30 (s, –CH$2$–CN), 8.34 (s, –NH) 219.25
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide C${12}$H${14}$N$2$O$3$ 234.25 3.83 (s, –(OCH$3$)$2$), 6.18 (s, ArH) 235.25
2-Cyano-N-(2,3-dichlorophenyl)acetamide C$9$H$6$Cl$2$N$2$O 229.06 Not reported
2-Cyano-N-(cyclopropylmethyl)acetamide (inferred) C$7$H${10}$N$_2$O 138.17 Expected peaks: –CH$_2$–CN (~3.30 ppm), cyclopropyl protons (~0.5–1.5 ppm)

Chlorinated analogs (e.g., 2,3-dichlorophenyl) exhibit higher molecular weights and altered lipophilicity .

Reactivity and Stability

  • Steric Effects : Bulky substituents (e.g., benzhydryl in 3j ) may hinder nucleophilic attacks, whereas smaller groups like cyclopropylmethyl could facilitate reactions.
  • In contrast, electron-withdrawing groups (e.g., –CN) enhance electrophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-(cyclopropylmethyl)acetamide in laboratory settings?

  • Methodology : The compound is typically synthesized via a condensation reaction between cyanoacetic acid and cyclopropylmethylamine. A common protocol involves dissolving cyanoacetic acid in ethanol, adding cyclopropylmethylamine dropwise under cooled conditions (0–5°C), and stirring for 2–4 hours. Piperidine may be used as a catalyst to accelerate the reaction .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Yield optimization requires strict temperature control and stoichiometric precision.

Q. Which spectroscopic techniques are most effective for characterizing 2-cyano-N-(cyclopropylmethyl)acetamide, and what key spectral features should researchers anticipate?

  • Methodology :

  • 1H NMR : Expect a singlet at δ ~3.30 ppm for the –CH2–CN group and a broad peak at δ ~8.30 ppm for the –NH proton. The cyclopropane ring protons appear as a multiplet between δ ~0.50–1.50 ppm .
  • Mass Spectrometry (MS) : Look for a molecular ion peak [M+1] at m/z ~167.20 (calculated for C₇H₁₀N₂O) and fragmentation patterns consistent with the loss of the cyclopropylmethyl group .
    • Validation : Compare experimental data with computational predictions (e.g., PubChem entries) to confirm structural assignments .

Q. What safety precautions are necessary when handling 2-cyano-N-(cyclopropylmethyl)acetamide, given limited toxicological data?

  • Protocols :

  • Use nitrile gloves, protective eyewear, and fume hoods to minimize exposure.
  • In case of inhalation, move the affected individual to fresh air and seek medical attention. No specific antidote is reported; treat symptoms supportively .
    • Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with hazard warnings due to potential irritant properties .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of the cyclopropane ring on bioactivity?

  • Methodology :

  • Synthesize analogs with varying substituents (e.g., replacing cyclopropane with phenyl or alkyl groups) and compare their bioactivity in assays (e.g., enzyme inhibition, receptor binding).
  • Use computational tools (e.g., molecular docking) to analyze steric and electronic effects of the cyclopropane ring on target interactions .
    • Case Study : A study on 2-cyano-N-(3,4-dichlorophenyl)acetamide demonstrated that substituent position significantly alters reactivity and bioactivity, emphasizing the need for systematic SAR frameworks .

Q. What strategies are recommended for resolving contradictory bioactivity data across different assay systems for this compound?

  • Troubleshooting :

  • Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.
  • Validate results using orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based models).
  • Apply Abbott’s formula (100×(X−Y)/X) to correct for baseline mortality in control samples, ensuring statistical rigor in biological assays .
    • Example : Inconsistent cytotoxicity data may arise from differences in cell permeability; use logP calculations to assess hydrophobicity and adjust experimental designs accordingly .

Q. What computational modeling approaches are suitable for predicting the reactivity of the cyano and acetamide groups in nucleophilic environments?

  • Methodology :

  • Perform density functional theory (DFT) calculations to evaluate electron density distribution at the cyano (–CN) and carbonyl (–CONH) groups.
  • Simulate reaction pathways (e.g., nucleophilic attack at the cyano carbon) using software like Gaussian or ORCA.
    • Validation : Compare predicted reactivity with experimental observations (e.g., hydrolysis rates under acidic/basic conditions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for 2-cyano-N-(cyclopropylmethyl)acetamide derivatives?

  • Root Causes : Variability may stem from differences in reaction solvents (e.g., ethanol vs. DMF), catalyst purity, or amine nucleophilicity.
  • Resolution : Replicate protocols from high-yield studies (e.g., ethanol/piperidine at 0–5°C) and characterize intermediates via NMR to identify side reactions (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.